molecular formula C10H12N2O3 B8757398 Ethyl 2-acetamidoisonicotinate CAS No. 666861-79-6

Ethyl 2-acetamidoisonicotinate

Cat. No.: B8757398
CAS No.: 666861-79-6
M. Wt: 208.21 g/mol
InChI Key: RLZAWYBQWWWMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-acetamidoisonicotinate is a heterocyclic organic compound featuring a pyridine ring substituted with an acetamido group at the 2-position and an esterified ethyl group at the 4-position. This structure confers unique physicochemical properties, making it valuable in pharmaceutical synthesis and agrochemical research.

Properties

CAS No.

666861-79-6

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 2-acetamidopyridine-4-carboxylate

InChI

InChI=1S/C10H12N2O3/c1-3-15-10(14)8-4-5-11-9(6-8)12-7(2)13/h4-6H,3H2,1-2H3,(H,11,12,13)

InChI Key

RLZAWYBQWWWMLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)NC(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester group undergoes hydrolysis to yield 2-acetamidoisonicotinic acid and ethanol. This reaction occurs under both acidic and basic conditions , following standard ester hydrolysis mechanisms .

Mechanism :

  • Acid-catalyzed : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water. A tetrahedral intermediate forms, followed by elimination of ethanol and formation of the carboxylic acid .

  • Base-promoted : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. The alkoxide is deprotonated to yield the carboxylate salt .

Reaction Conditions :

ConditionReagentTemperatureProduct
Acidic (H₃O⁺)Aqueous HClReflux2-Acetamidoisonicotinic acid
Basic (OH⁻)NaOHRoom temperatureSodium salt of 2-acetamidoisonicotinic acid

Aminolysis of the Acetamido Group

The acetamido group (-NHCOCH₃) can undergo hydrolysis to form a primary amine (-NH₂) under acidic or basic conditions. This reaction typically requires stronger conditions than ester hydrolysis due to the stability of the amide bond .

Mechanism :

  • Acidic hydrolysis involves protonation of the carbonyl oxygen, nucleophilic attack by water, and elimination of acetic acid.

  • Basic hydrolysis uses hydroxide to cleave the amide bond, yielding ammonia and acetate .

Reaction Conditions :

ConditionReagentTemperatureProduct
Acidic6 M HCl100°C (24 h)2-Aminoisonicotinic acid
BasicNaOH100°C (12 h)Sodium salt of 2-aminoisonicotinic acid

Transesterification

The ethyl ester group can undergo transesterification with other alcohols (e.g., methanol, benzyl alcohol) to form mixed esters. This reaction typically requires catalysis by acids (e.g., H₂SO₄) or bases (e.g., NaOMe) .

Example :
Ethyl 2-acetamidoisonicotinate + Methanol (excess) → Mthis compound + Ethanol

Electrophilic Aromatic Substitution

The acetamido group directs electrophiles to the para position (relative to itself), while the ester group occupies the meta position (relative to the acetamido group). This creates a regioselective pattern for substitution reactions .

Potential Reactions :

  • Nitration : Forms nitro derivatives at the para position relative to the acetamido group.

  • Halogenation : Substitution occurs at the meta position relative to the acetamido group.

Stability and Degradation

This compound exhibits moderate stability under standard laboratory conditions but may degrade over time due to hydrolysis of the ester or amide groups. Proper storage (cool, dry conditions) is recommended to minimize degradation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Compound Name Substituents on Pyridine Ring Functional Groups Potential Applications
Ethyl 2-acetamidoisonicotinate 2-acetamido, 4-ethyl ester Amide, ester Drug intermediates, enzyme inhibitors
Ethyl 2-aminoisonicotinate 2-amino, 4-ethyl ester Amine, ester Ligands in coordination chemistry
Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate 2-hydroxy, 6-trifluoromethyl, 4-ethyl ester Hydroxy, trifluoromethyl, ester Fluorinated agrochemicals

Key Comparisons:

The trifluoromethyl group in ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate introduces electron-withdrawing effects, increasing stability against metabolic degradation .

Solubility and Stability: this compound likely exhibits moderate solubility in polar solvents due to its amide and ester groups. In contrast, the trifluoromethyl derivative (Cas 157060-87-2) shows enhanced lipophilicity, favoring membrane permeability in agrochemical formulations . Ethyl 2-aminoisonicotinate, with a free amine group, may form salts or coordinate with metal ions, broadening its utility in catalysis .

Biological Activity :

  • Amide-containing analogs like this compound are often explored as protease inhibitors or kinase modulators due to their ability to mimic peptide bonds.
  • The trifluoromethyl variant is prioritized in herbicide development for its resistance to environmental degradation .

Research Findings and Limitations

  • Spectroscopic Data : While FTIR analysis is available for ethyl acetate derivatives (e.g., in plant extracts), direct spectral data for this compound remains unpublished, necessitating extrapolation from related compounds .
  • Commercial Availability : Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate is widely cataloged by suppliers like Global Chemical Supplier, whereas this compound is less commonly listed, indicating niche research interest .

Q & A

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy studies of this compound derivatives?

  • Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability, metabolism, and tissue distribution. Use knockout animal models or siRNA to isolate target pathways. Perform dose-ranging studies to identify therapeutic windows. Cross-reference with transcriptomic or proteomic datasets to contextualize mechanistic hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.